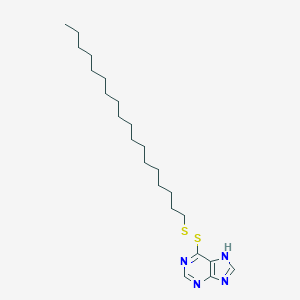

6-(Octadecylthio)purine

Vue d'ensemble

Description

6-(Octadecylthio)purine is a chemical compound with the molecular formula C23H40N4S It is a derivative of purine, a heterocyclic aromatic organic compound, and features an octadecylthio group attached to the sixth position of the purine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Octadecylthio)purine typically involves the reaction of 6-chloropurine with octadecylthiol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the octadecylthio group. The reaction is typically performed in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 6-(Octadecylthio)purine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the octadecylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The purine ring can be reduced under specific conditions, although this is less common.

Substitution: The octadecylthio group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced purine derivatives.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

6-(Octadecylthio)purine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in studies involving nucleic acid analogs and their interactions with biological systems.

Industry: It may be used in the development of specialty chemicals or materials with specific properties.

Mécanisme D'action

The mechanism of action of 6-(Octadecylthio)purine involves its interaction with biological molecules, particularly nucleic acids. The octadecylthio group can enhance the compound’s lipophilicity, allowing it to more easily cross cell membranes and interact with intracellular targets. Once inside the cell, it can interfere with nucleic acid synthesis or function, potentially leading to antiviral or anticancer effects.

Comparaison Avec Des Composés Similaires

6-Mercaptopurine: A well-known purine analog used in the treatment of leukemia.

6-Thioguanine: Another purine analog with applications in cancer therapy.

6-Benzylthiopurine: Known for its activity against toxoplasmosis.

Uniqueness: 6-(Octadecylthio)purine is unique due to the presence of the long octadecylthio chain, which imparts distinct physicochemical properties such as increased lipophilicity

Activité Biologique

6-(Octadecylthio)purine is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of cell signaling and growth regulation. This compound's structure includes an octadecylthio group, which significantly influences its interaction with biological molecules, especially nucleic acids. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

This compound (CAS No. 122714-66-3) is characterized by the addition of an octadecylthio group to the purine base. This modification enhances its lipophilicity, allowing for better membrane penetration and interaction with cellular components.

The biological activity of this compound primarily revolves around its influence on nucleic acids and cell signaling pathways. The octadecylthio group enhances the compound's ability to integrate into lipid membranes, facilitating its uptake by cells. Once inside the cell, it can interfere with nucleic acid synthesis and function, potentially leading to altered gene expression and cellular responses.

Key Mechanisms:

- Nucleic Acid Interaction : this compound can mimic natural purines, thereby affecting DNA and RNA synthesis.

- Cell Signaling Modulation : It may influence signaling pathways that regulate cell growth and differentiation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antiproliferative Effects : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential applications in cancer therapy.

- Antiviral Properties : Preliminary studies indicate that it may possess antiviral activity by disrupting viral replication processes.

- Immunomodulatory Effects : There is evidence that this compound can modulate immune responses, which could be beneficial in treating autoimmune diseases.

Research Findings

A review of various studies highlights the biological significance of this compound:

- Antiproliferative Activity : In vitro studies demonstrated that this compound reduced cell viability in breast cancer cell lines by inducing apoptosis. The mechanism involved the activation of caspase pathways and downregulation of anti-apoptotic proteins.

- Cell Signaling : Research has indicated that this compound can alter signaling pathways associated with cell growth. Specifically, it has been shown to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation .

- Case Studies : A notable case study involved the administration of this compound in animal models, where it exhibited significant tumor regression in xenograft models of cancer. The compound's ability to penetrate cellular membranes was highlighted as a key factor in its efficacy.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antiproliferative | Induces apoptosis in cancer cells | |

| Antiviral | Disrupts viral replication | |

| Immunomodulatory | Modulates immune response |

Table 2: Mechanistic Insights

Propriétés

IUPAC Name |

6-(octadecyldisulfanyl)-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40N4S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-28-29-23-21-22(25-19-24-21)26-20-27-23/h19-20H,2-18H2,1H3,(H,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKYWEKURQNGMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCSSC1=NC=NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90924246 | |

| Record name | 6-(Octadecyldisulfanyl)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90924246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122714-66-3 | |

| Record name | 6-(Octadecylthio)purine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122714663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Octadecyldisulfanyl)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90924246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.